molecular formula C15H21NO B14625971 Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl- CAS No. 57520-95-3

Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl-

Cat. No.: B14625971
CAS No.: 57520-95-3
M. Wt: 231.33 g/mol
InChI Key: HKCPVALYEURBSW-UHFFFAOYSA-N
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Description

Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl- is a heterocyclic organic compound It is a derivative of pyridine, characterized by the presence of a tetrahydropyridine ring substituted with a methoxyphenylmethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl- can be achieved through several synthetic routes. One common method involves the reduction of pyridine derivatives using hydrogenation catalysts. The reaction typically requires specific conditions such as elevated temperatures and pressures to ensure complete reduction of the pyridine ring to the tetrahydropyridine form .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. Catalysts such as palladium or platinum on carbon are often used to facilitate the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl- is used as a building block for the synthesis of more complex molecules.

Biology

Its structural similarity to naturally occurring compounds makes it a useful tool for probing biological pathways .

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. Research has shown that tetrahydropyridine derivatives can exhibit neuroprotective and anti-inflammatory effects, making them candidates for the treatment of neurodegenerative diseases .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of a wide range of products .

Mechanism of Action

The mechanism of action of Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl- involves its interaction with specific molecular targets. In biological systems, it can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

57520-95-3

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

6-[(4-methoxyphenyl)methyl]-4,5-dimethyl-1,2,3,6-tetrahydropyridine

InChI

InChI=1S/C15H21NO/c1-11-8-9-16-15(12(11)2)10-13-4-6-14(17-3)7-5-13/h4-7,15-16H,8-10H2,1-3H3

InChI Key

HKCPVALYEURBSW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NCC1)CC2=CC=C(C=C2)OC)C

Origin of Product

United States

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